molecular formula C11H9NO3 B184021 Quininic acid CAS No. 86-68-0

Quininic acid

Cat. No. B184021
CAS RN: 86-68-0
M. Wt: 203.19 g/mol
InChI Key: XXLFLUJXWKXUGS-UHFFFAOYSA-N
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Description

Quininic acid, also known as pyridine-2,3-dicarboxylic acid, is a dicarboxylic acid with a pyridine backbone . It is a colorless solid and is the biosynthetic precursor to Niacin . It is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .


Synthesis Analysis

Quininic acid is an important metabolite in the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . It is generally obtained by the oxidation of quinoline . Oxidants such as ozone, hydrogen peroxide, and potassium permanganate have been used . Electrolysis is also able to perform the transformation .


Molecular Structure Analysis

The molecular formula of Quininic acid is C11H9NO3 .


Chemical Reactions Analysis

Quininic acid plays a significant role in the formation of phenolic compounds from the pyrolysis of chlorogenic acid . It has been found that the quinic acid moiety can contribute more than 40% of the overall phenolic yields in chlorogenic acid pyrolysis .


Physical And Chemical Properties Analysis

The molar mass of Quininic acid is 167.12 g/mol .

Scientific Research Applications

Application

Quinolinic acid (QUIN) is known as a neurotoxin . It’s being studied for its role in producing reactive oxygen species (ROS), which are generated in reactions catalyzed by transition metals, especially iron (Fe) .

Methods of Application

QUIN can form coordination complexes with iron . A combination of differential pulse voltammetry, deoxyribose degradation, and Fe (II) autoxidation assays is used for exploring ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes .

Neurodegenerative Diseases

Application

Quinolinic acid is an agonist at N-methyl-D-aspartate receptors, and it’s being studied for its role in neurodegenerative diseases .

Methods of Application

QUIN is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan . The discovery that QUIN is able to produce depolarization by activating NMDA receptors led to the demonstration that it also causes neurodegeneration .

Results or Outcomes

The data accumulated to date make a strong case for this relatively obscure pathway being a major factor in determining cell damage, death, or recovery in health and disease .

Psychiatric Disorders

Application

Quinolinic acid may be involved in many psychiatric disorders .

Methods of Application

The involvement of Quinolinic acid in psychiatric disorders is studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .

Neurodegenerative Diseases

Application

Quinolinic acid is being studied for its role in neurodegenerative diseases such as Amyotrophic lateral sclerosis (ALS), Alzheimer’s disease, Brain ischemia, HIV and AIDS, Huntington’s disease, and Parkinson’s disease .

Methods of Application

The role of Quinolinic acid in these diseases is studied through its ability to produce depolarization by activating NMDA receptors .

Oxidative Stress Modulator

Application

Quinolinic acid is known as a neurotoxin and oxidative stress modulator .

Methods of Application

Quinolinic acid can form coordination complexes with iron . ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes is explored .

Results or Outcomes

The study confirms that QUIN toxicity may be caused by ROS generation via the Fenton reaction . In lower concentrations, QUIN affects the Fe (II)/Fe (III) ratios that are beneficial to homeostasis .

Pharmaceutical Synthesis

Application

Quinic acid is a versatile chiral starting material for the synthesis of pharmaceuticals .

Methods of Application

It is a building block in the synthesis of Oseltamivir, which is used to treat influenza A and B .

Results or Outcomes

The use of Quinic acid in pharmaceutical synthesis has proven to be effective, particularly in the production of drugs like Oseltamivir .

Neurotoxicity and Disease Relevance

Application

Quinolinic acid is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) .

Methods of Application

Quinolinic acid is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan .

Results or Outcomes

The discovery that QUIN is able to produce depolarization by activating NMDA receptors led to the demonstration that it also causes neurodegeneration . These discoveries launched the concept that the brain damage associated with stroke or degenerative disease might be attributable not only to the accumulation of glutamate or hyperactivity of its receptors but also to abnormal function of the kynurenine pathway .

Inflammatory Proteins

Application

Quinolinic acid may be involved in the production of neuronal damage in the brain, including the overactivation of depolarizing receptors, exposure to high levels of pro-inflammatory proteins such as cytokines .

Methods of Application

The involvement of Quinolinic acid in the production of neuronal damage is studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .

Results or Outcomes

The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .

Miscellaneous Toxins

Application

Quinolinic acid may be involved in the production of neuronal damage in the brain, including the overactivation of depolarizing receptors, exposure to miscellaneous toxins .

Methods of Application

The involvement of Quinolinic acid in the production of neuronal damage is studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .

Results or Outcomes

The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .

Therapeutic Applications

Application

Quinolinic acid is endowed with a kaleidoscopic landscape of properties and physiological implications, and offers a continuously increasing number of potential therapeutic applications for modulators of its synthesis and metabolism .

Methods of Application

The therapeutic applications of Quinolinic acid are studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .

Results or Outcomes

The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .

Safety And Hazards

Quininic acid is considered a poison by skin contact and moderately toxic by ingestion . It is also a mild skin irritant . When heated to decomposition, it emits toxic vapors of NOx .

Future Directions

Emerging evidence suggests that neuroinflammation is involved in both depression and neurodegenerative diseases . The kynurenine pathway, generating metabolites which may play a role in pathogenesis, is one of several competing pathways of tryptophan metabolism . A disturbed tryptophan metabolism with increased activity of the kynurenine pathway and production of quinolinic acid may result in deficiencies in tryptophan and derived neurotransmitters . While awaiting ongoing research on potential pharmacological interventions on tryptophan metabolism, adequate protein intake with appropriate amounts of tryptophan and antioxidants may offer protection against oxidative stress and provide a balanced set of physiological receptor ligands .

properties

IUPAC Name

6-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFLUJXWKXUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323339
Record name Quininic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quininic acid

CAS RN

86-68-0
Record name Quininic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quininic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quininic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610
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Record name Quininic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUININIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
WE Doering, JD Chanley - Journal of the American Chemical …, 1946 - ACS Publications
… derivative (I), we observed the occasional formation of quininic acid (III) in variable amounts. … able to isolate 50% of the theoretical amount of quininic acid and 10% of unchanged …
Number of citations: 56 pubs.acs.org
H Gilman, H Broadbent - Journal of the American Chemical …, 1948 - ACS Publications
Phenyl 0-D-GalactopyranosideDerivatives1 The phenyl£-D-galactopyranoside employed in the fol-lowing experiments was prepared by catalytic deacetylation with sodium methylate of …
Number of citations: 3 pubs.acs.org
H Yu, Y Zhang, J Zhao, H Tian - Journal of food science and technology, 2018 - Springer
… The relationships between the taste compounds and the sensory panel scores established by partial least squares showed that total polyphenols, quininic acid, maleic acid, fructose, …
Number of citations: 29 link.springer.com
EM Gibbs, TA Henry - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… These alkaloidal amine oxides differ from quininic acid amine oxide in liberating iodine from … action on quininic acid amine oxide, which can, however, be reduced to quininic acid by …
Number of citations: 6 pubs.rsc.org
RC Elderfield, WJ Gensler, O Birstein… - Journal of the …, 1946 - ACS Publications
… when mixed with a sample prepared by degradation of quininic acid. (b) From Quininic Acid Amide.—The procedure of Hirsch8 has been … of quininic acid amide (m. p. 197), 104 ml. …
Number of citations: 35 pubs.acs.org
S Goto, S Enomoto - Japanese Journal of Microbiology, 1970 - jstage.jst.go.jp
… For instance, Solari and his coworkers [6] and Korth [3] devised a synthetic liquid medium containing liquid paraffin and quininic acid as carbon sources for the selective isolation of this …
Number of citations: 70 www.jstage.jst.go.jp
Y Yang, W Li, W Xian, W Huang, R Yang - Frontiers in Nutrition, 2022 - frontiersin.org
… A total of 37 phenolic compounds were identified and quantified by UPLC-Q-Exactive Orbitrap/MS in which ellagic acid, quercitrin, isoquercitrin, and quininic acid were abundant in the …
Number of citations: 6 www.frontiersin.org
LM Rice, BS Sheth, TB Zalucky… - Journal of Medicinal …, 1971 - ACS Publications
… synthesis was quininic acid (Ha) which was demethylated to xanthoquinininic acid lib3 and … Quininic acid (6-methoxyquinoline-4-carboxylic acid, mp 275278, 101.6 g, 0.5 mole) was …
Number of citations: 3 pubs.acs.org
H Zheng, Q Zhang, J Quan, Q Zheng, W Xi - Food chemistry, 2016 - Elsevier
… Citric acid was the major organic acid and represented 39.10–63.55% of the total organic acids, followed by quininic acid. The ratios of individual sugars and organic acids play an …
Number of citations: 161 www.sciencedirect.com
BH Kroes, AJJ von den Berg, EA Heystra… - Planta …, 1990 - thieme-connect.com
… Similarly, luteolin, luteolin7-O-glucoside, and several caffeic acid/quininic acid conjugates were found to be the active constituents of V. cinerea plants. …
Number of citations: 7 www.thieme-connect.com

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